molecular formula C13H10N2O2S B2436108 N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 887346-11-4

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2436108
CAS No.: 887346-11-4
M. Wt: 258.3
InChI Key: JAQFWTWWMNXZMI-UHFFFAOYSA-N
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Description

The chemical entity N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic hybrid compound designed for research use, integrating the privileged coumarin (2H-chromene-2-one) scaffold with a 1,3-thiazole ring. This molecular architecture is of significant interest in medicinal chemistry for developing novel bioactive agents, particularly in oncology and enzymology. Key Research Applications and Value: Oncology and Anticancer Research: Structural analogs of this core framework have demonstrated considerable potential as cytotoxic agents. Related compounds have been synthesized and evaluated against a diverse panel of human cancer cell lines, including melanoma (MDA-MB-435), renal (A498), and leukemia cells (K562, MOLT-4), with some derivatives exhibiting growth inhibition percentages (GIP) of up to 96% and demonstrating lethal effects in certain cell lines . The incorporation of specific substituents on the chromene and thiazole rings, such as bromo or methyl groups, has been shown to significantly enhance this cytotoxic profile, suggesting this compound is a valuable precursor for structure-activity relationship (SAR) studies in anticancer drug discovery . Enzyme Inhibition Studies: This compound serves as a key intermediate for developing potent enzyme inhibitors. Close analogs, particularly those with an acetamide linker, have been identified as highly effective and selective acetylcholinesterase (AChE) inhibitors, with IC50 values in the nanomolar range (e.g., 43 nM) and a high selectivity index over butyrylcholinesterase (BuChE) . Furthermore, the thiazolyl-coumarin pharmacophore is a recognized scaffold for inhibiting carbonic anhydrase (CA) isozymes, including the cancer-associated CA-IX and CA-XII, with some derivatives showing IC50 values superior to the standard inhibitor acetazolamide . These properties make it a compelling candidate for research into neurodegenerative diseases and cancer metabolism. Chemical Synthesis and Diversification: The reactive carboxamide group bridging the chromene and thiazole moieties offers a handle for further chemical modification. Researchers can utilize this compound as a building block to generate more complex chemical libraries, such as by functionalizing the thiazole nitrogen or synthesizing hybrid molecules with additional pharmacophores, to explore new chemical space and biological activities . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQFWTWWMNXZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 2-aminothiazole with 3-formylchromone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction types:

1.1 Oxidation
Reacts with oxidizing agents to introduce hydroxyl or carbonyl groups. The chromene moiety is particularly susceptible to oxidation, leading to structural modifications such as hydroxylation or formation of ketones.

1.2 Reduction
Reduction alters the oxidation state of functional groups, potentially converting carbonyls to alcohols or amines. The thiazole ring’s sulfur atom may also participate in redox reactions, influencing reactivity.

1.3 Substitution
The carboxamide group acts as a reactive site for nucleophilic substitution. Replacement by nucleophiles (e.g., amines, thiols) generates derivatives with altered physicochemical properties .

Common Reagents and Conditions

Reaction TypeReagents/ConditionsKey Features
OxidationPotassium permanganate (acidic medium)Introduces hydroxyl groups
ReductionLithium aluminum hydride (anhydrous ether)Selective reduction of carbonyls
SubstitutionNucleophiles (e.g., NH₃, thiols) with bases (e.g., TEA)Facilitates amide-to-amine/thioamide conversion

Major Products

Reaction outcomes depend on the reagents and conditions:

  • Oxidation : Hydroxylated derivatives or ketones.

  • Reduction : Alcohols or amines.

  • Substitution : Substituted amides or thioamides .

Reaction Mechanisms

5.1 Michael Addition
Involves nucleophilic attack on the chromene’s activated double bond, followed by cyclization. This pathway is critical in forming fused-ring systems .

5.2 Nucleophilic Substitution
The carboxamide group undergoes substitution via nucleophilic displacement. For example, reaction with hydrazine derivatives can yield hydrazides or amidrazones .

5.3 Condensation Reactions
Thiazole derivatives participate in condensation with carbonyl compounds, enabling the synthesis of complex heterocycles .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential as a therapeutic agent, particularly in the following areas:

  • Anticancer Activity : Research indicates that N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide derivatives show promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole and chromene moieties can enhance their efficacy against specific cancer types .
  • Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory activities, making it a candidate for treating conditions characterized by inflammation. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.
  • Antimicrobial Activity : this compound derivatives have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents. Studies have documented their activity against both Gram-positive and Gram-negative bacteria .

Material Science Applications

Beyond pharmacology, this compound is being explored for applications in material science:

  • Organic Electronics : The unique electronic properties of the compound make it suitable for use in organic electronic devices. Its stability and reactivity allow it to be utilized as a building block for developing advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Dyes and Pigments : Due to its chromophoric nature, the compound can be investigated for use as a dye or pigment in various applications, including textiles and coatings. Its ability to absorb and emit light can be advantageous in these fields.

Biochemical Research Applications

In biochemical research, this compound serves multiple purposes:

  • Enzyme Mechanism Studies : The compound can act as a probe for studying enzyme mechanisms due to its ability to form stable complexes with biomolecules. This property enables researchers to investigate the interactions between enzymes and substrates or inhibitors.
  • Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into its potential mechanisms of action and guide further experimental validation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of MCF-7 cell proliferation with an IC50 value indicating potency comparable to standard chemotherapeutics .
Study 2Antimicrobial PropertiesEvaluated against multiple bacterial strains; showed promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Study 3Anti-inflammatory EffectsIn vivo studies indicated reduced inflammation markers in animal models treated with the compound.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the chromene and thiazole moieties, which may result in synergistic effects and enhanced biological activities compared to individual chromene or thiazole derivatives.

Biological Activity

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound combines the chromene and thiazole moieties, which are known for their pharmacological potential. The structural features contribute to its interaction with various biological targets.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5
Pseudomonas aeruginosa1.53.0

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is particularly effective against Candida albicans, showcasing its potential as an antifungal agent .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
HCT116 (Colon Cancer)5.0
MCF7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

The IC50 values indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors related to inflammatory responses and apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, showing promising results in reducing bacterial load in vitro and in vivo models .
  • Cancer Cell Line Study : In a controlled experiment using HCT116 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, underscoring its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling a chromene-3-carboxylic acid derivative with 2-aminothiazole. For example, chloroacetyl intermediates (e.g., 3-bromo-N-(thiazol-2-yl)propanamide) can react with ethylenediamine under reflux in polar aprotic solvents (DMF, acetonitrile) to form heterocyclic cores .
  • Purification : Flash column chromatography on silica gel (eluted with ethyl acetate/hexane mixtures) followed by recrystallization (acetone/ethanol) ensures high purity. Single-crystal X-ray diffraction (SC-XRD) validates structural integrity .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : SC-XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles and hydrogen-bonding networks .
  • Spectroscopy : 1H^1H/13C^{13}C NMR confirms functional groups (e.g., chromene carbonyl at ~170 ppm, thiazole protons at 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer screening : Compounds with thiazole-chromene hybrids show moderate activity against NCI-60 cancer cell lines (e.g., GI50_{50} values <10 μM). Activity correlates with substituent electronegativity on the thiazole ring .
  • Antimicrobial assays : Analogous thiadiazole-carboxamides exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps be elucidated?

  • Mechanistic studies : Kinetic profiling (e.g., time-resolved 1H^1H NMR) reveals intermediates in thiazole ring formation. For example, cyclization of 3-bromo-propanamide derivatives with ethylenediamine proceeds via nucleophilic substitution (SN_N2) followed by tautomerization .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) identify transition states and activation energies for key steps .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP-based viability assays vs. apoptosis markers). For instance, discrepancies in antitumor activity may arise from variations in cell line doubling times .
  • Structure-activity relationship (SAR) analysis : Parametric optimization (e.g., Hansch analysis) quantifies contributions of substituents (e.g., electron-withdrawing groups enhance cytotoxicity) .

Q. How can computational docking guide target identification?

  • Molecular docking : AutoDock Vina or Glide predicts binding affinities to kinases (e.g., CDK2) or phosphatases (e.g., PTPN2). For example, the chromene carbonyl forms hydrogen bonds with Lys33 in CDK2’s ATP-binding pocket .
  • MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2 Å) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use of (R)-BINOL-derived catalysts in asymmetric synthesis or chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) .
  • Byproduct analysis : LC-MS monitors side products (e.g., diastereomers) during one-pot reactions. Recrystallization in isopropanol/water mixtures improves enantiomeric excess (ee >95%) .

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